![molecular formula C22H15F2N7O2 B2479383 2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-15-6](/img/structure/B2479383.png)
2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it shares some structural similarities with other compounds such as phenylpyrazoles .
Scientific Research Applications
Synthesis and Characterization
Research in this area often involves the development of novel synthetic pathways for creating fluoro-containing pyrazolo[3,4-d]pyrimidines and their derivatives. For instance, Eleev et al. (2015) described a method for synthesizing fluorocontaining substituted amides and substituted pyrazolo[3,4-d]pyrimidinones through high-temperature cyclization processes, demonstrating the versatility of these compounds in chemical synthesis Eleev et al., 2015. Similarly, Abdelhamid and Gomha (2013) detailed the condensation of certain precursors with heterocyclic amines and other agents to yield new pyrazolo[1,5-a]pyrimidines and related heterocycles, underscoring the potential for creating a wide variety of structurally diverse molecules Abdelhamid & Gomha, 2013.
Biological Evaluation
In addition to synthetic advancements, some studies have explored the biological activities of pyrazolo[3,4-d]pyrimidine derivatives. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications Rahmouni et al., 2016. Moreover, El‐Mekabaty (2015) investigated some heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety for their antioxidant activity, providing insights into their possible use in managing oxidative stress-related conditions El‐Mekabaty, 2015.
properties
IUPAC Name |
2-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O2/c1-12-10-18(26-20(32)15-4-2-3-5-17(15)24)31(29-12)22-27-19-16(21(33)28-22)11-25-30(19)14-8-6-13(23)7-9-14/h2-11H,1H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDEQFKWHEAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.